

An In-Depth Technical Guide to Azide-PEG8alcohol in Click Chemistry

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Compound of Interest		
Compound Name:	Azide-PEG8-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG8-alcohol is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique structure, featuring a terminal azide group, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, enables the seamless connection of diverse molecular entities through highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing **Azide-PEG8-alcohol** in your research.

The azide moiety serves as a versatile handle for engaging in two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are renowned for their high yields, mild reaction conditions, and orthogonality to most functional groups found in biological systems, making them ideal for conjugating sensitive biomolecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates while reducing immunogenicity.[1] The terminal hydroxyl group offers an additional site for further chemical modification, adding to the linker's versatility.

Physicochemical Properties of Azide-PEG8-alcohol



A clear understanding of the physicochemical properties of **Azide-PEG8-alcohol** is essential for its effective application in experimental design. The following table summarizes its key characteristics.

Property	Value	Reference
Chemical Formula	C16H33N3O8	[2][3]
Molecular Weight	395.45 g/mol	[2][3]
CAS Number	352439-36-2	[2]
Appearance	Colorless to light yellow liquid/oil	[3]
Purity	≥97.0%	[2][4]
Solubility	Soluble in water, DMSO, DMF, DCM, THF, Chloroform	[2]
Storage Conditions	-20°C for long-term storage (up to 3 years in pure form)	[2]

Core Role in Click Chemistry

Azide-PEG8-alcohol is a cornerstone reagent in click chemistry, a class of reactions known for their reliability, specificity, and biocompatibility. Its azide group is the key functional moiety that participates in cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

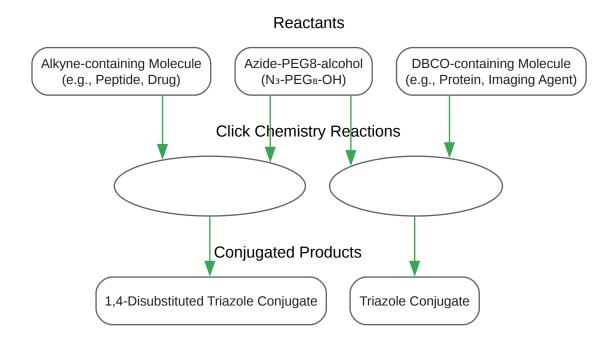
The CuAAC reaction is the most widely used form of click chemistry. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous buffers at room temperature, making it suitable for a wide range of biomolecules.



Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. While the reaction kinetics of SPAAC are generally slower than CuAAC, it provides excellent biocompatibility.[5][6]

The following diagram illustrates the central role of **Azide-PEG8-alcohol** in both CuAAC and SPAAC pathways for bioconjugation.



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Caption: Role of **Azide-PEG8-alcohol** in Click Chemistry Pathways.

Applications in Research and Drug Development

The unique properties of **Azide-PEG8-alcohol** make it a valuable tool in a variety of applications, particularly in the development of novel therapeutics and diagnostic agents.

PROTACs (Proteolysis Targeting Chimeras)



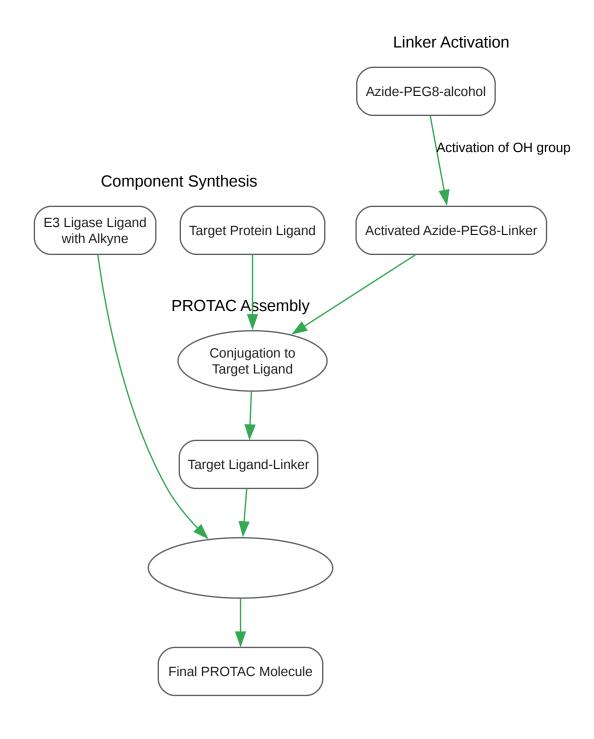
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PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. **Azide-PEG8-alcohol** is frequently used as a linker in the synthesis of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[2][7] The PEG component of the linker is crucial for modulating the solubility and cell permeability of the PROTAC, which in turn influences its degradation efficiency.

The following workflow illustrates the synthesis of a PROTAC using **Azide-PEG8-alcohol**.





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Caption: General workflow for PROTAC synthesis using Azide-PEG8-alcohol.

Antibody-Drug Conjugates (ADCs)



In the field of oncology, ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells. **Azide-PEG8-alcohol** can be used to link the antibody to the drug payload. The azide group on the linker can be reacted with an alkyne-modified drug, or the hydroxyl group can be functionalized to react with the antibody. The hydrophilic PEG spacer helps to improve the pharmacokinetic profile of the ADC.

Bioconjugation and Surface Modification

The versatility of **Azide-PEG8-alcohol** extends to the general bioconjugation of peptides, proteins, and oligonucleotides.[8] For instance, it can be used to attach fluorescent dyes or other reporter molecules for imaging studies. Furthermore, the hydroxyl group can be used to immobilize the PEG linker onto surfaces, such as nanoparticles or microarrays, with the azide group available for the subsequent capture of alkyne-modified biomolecules.

Experimental Protocols

While specific reaction conditions should be optimized for each unique application, the following sections provide detailed, generalized protocols for the synthesis of an azide-terminated PEG and its subsequent use in a typical CuAAC reaction.

Synthesis of Azide-PEG-alcohol

This protocol describes a typical two-step synthesis of an azide-terminated PEG from its corresponding diol, which can be adapted for the synthesis of **Azide-PEG8-alcohol**.

Materials:

- α-Methoxy-ω-hydroxy-PEG (or PEG-diol)
- Mesyl chloride (MsCl)
- Triethylamine (Et3N)
- Sodium azide (NaN3)
- Dichloromethane (CH2Cl2)
- Ethanol



- Anhydrous sodium sulfate (Na2SO4)
- · Argon or Nitrogen gas

Procedure:

- Mesylation:
 - Dissolve the PEG-alcohol in anhydrous CH2Cl2 under an inert atmosphere (Argon or Nitrogen).
 - Cool the solution to -10°C in an ice-salt bath.
 - Add Et3N (1.5 equivalents) to the solution.
 - Add MsCl (1.2 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the PEG-mesylate intermediate.

Azidation:

- Dissolve the PEG-mesylate intermediate in ethanol.
- Add NaN3 (1.5 equivalents for monofunctional PEG, 2.5 equivalents for bifunctional PEG)
 to the solution.
- Reflux the reaction mixture for 12 hours.
- After cooling to room temperature, concentrate the solution under reduced pressure.
- o Dissolve the residue in CH2Cl2 and wash with water.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Azide-PEG-alcohol.[7]



Characterization:

 The successful synthesis and purity of the product can be confirmed by 1H NMR and 13C NMR spectroscopy, as well as MALDI-TOF mass spectrometry to verify the molecular weight.[8]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an azide-functionalized molecule (like **Azide-PEG8-alcohol**) to an alkyne-containing biomolecule.

Materials:

- Azide-PEG8-alcohol
- Alkyne-modified biomolecule (e.g., peptide, protein)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(l)-stabilizing ligand
- Phosphate-buffered saline (PBS) or other suitable aqueous buffer
- DMSO or DMF for dissolving reagents

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azide-PEG8-alcohol in DMSO or water.
 - Prepare a 1-5 mg/mL solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).



- Prepare a 100 mM stock solution of CuSO4 in water.
- Prepare a 200 mM stock solution of THPTA ligand in water.
- Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
- Cu(I) Catalyst Preparation:
 - In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA stock solution in a
 1:2 molar ratio.
 - Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
- Conjugation Reaction:
 - In a separate reaction tube, combine the alkyne-modified biomolecule solution with the
 Azide-PEG8-alcohol stock solution. The molar ratio of azide to alkyne should typically be
 in the range of 1.1:1 to 10:1, depending on the specific reactants and desired conjugation
 efficiency.
 - Add the pre-formed Cu(I)-THPTA complex to the reaction mixture. A final concentration of
 1-5 mM copper is often sufficient.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
 - Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

Purification:

 Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as sizeexclusion chromatography (SEC), dialysis, or affinity chromatography.

Conclusion



Azide-PEG8-alcohol is a highly valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the creation of complex and precisely engineered bioconjugates. From the development of next-generation therapeutics like PROTACs and ADCs to the functionalization of biomaterials and imaging agents, Azide-PEG8-alcohol provides a reliable and effective solution for a wide range of applications. A thorough understanding of its properties and the associated click chemistry protocols is key to unlocking its full potential in advancing scientific discovery and therapeutic innovation.

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